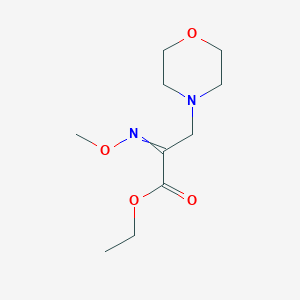![molecular formula C12H17NO4S B11724923 (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11724923.png)
(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a sulfonamide group attached to a propanoic acid backbone, with a 3,4-dimethylphenyl group as a substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzenesulfonyl chloride and (S)-alanine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 3,4-dimethylbenzenesulfonyl chloride is reacted with (S)-alanine in the presence of triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield sulfonic acids.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.
Medicine
Medically, sulfonamides are known for their antibacterial properties. This compound could potentially be explored for its antimicrobial activity, although specific studies would be required to confirm its efficacy.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Mafenide: Known for its antibacterial properties and used in burn treatment.
Uniqueness
What sets (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid apart is its specific structure, which combines a sulfonamide group with a propanoic acid backbone and a 3,4-dimethylphenyl substituent. This unique combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanoic acid |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-6-11(7-9(8)2)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
YKIGSZWKAUAIID-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N([C@@H](C)C(=O)O)S(=O)(=O)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11724844.png)
![2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724855.png)
![(Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B11724859.png)
![N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine](/img/structure/B11724865.png)
![(Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B11724877.png)


![Methyl 2-{[2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate](/img/structure/B11724903.png)
![(2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one](/img/structure/B11724904.png)
![4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B11724909.png)

![N'-[(3-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11724929.png)

![N'-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11724938.png)
